molecular formula C4H5FO2 B6589735 3-fluorooxolan-2-one CAS No. 3885-31-2

3-fluorooxolan-2-one

Cat. No. B6589735
CAS RN: 3885-31-2
M. Wt: 104.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorooxolan-2-one, also known as 3-fluoropropan-2-one, is a versatile chemical compound with a wide range of applications in both scientific research and industrial production. It is a cyclic ether with two carbon atoms, one oxygen atom, and one fluorine atom. It is a colorless liquid with a boiling point of 103°C and a melting point of -57°C. The chemical formula is C3H5FO.

Scientific Research Applications

Lithium Battery Technology

  • Fluorination of Dioxolanes for Battery Additives : Direct fluorination of 1,3-dioxolan-2-one with elemental fluorine has been successfully carried out to produce 4-fluoro-1,3-dioxolan-2-one. This compound is seen as a potential additive for lithium-ion secondary batteries. Further fluorination yields difluoro derivatives which may have applications in battery technology (Kobayashi et al., 2003).

Medical Imaging and Diagnostics

  • Fluorine-18-Fluorodeoxyglucose (FDG) in PET Imaging : 3-fluorooxolan-2-one derivatives have been utilized in the synthesis of fluorine-18-fluorodeoxyglucose (FDG), a key compound used in positron emission tomography (PET) for oncology, neurology, and cardiology imaging. FDG is significant in cancer staging, prognosis estimation, and predicting therapeutic outcomes (Shields, 2006).

Organic Synthesis and Electrochemistry

  • Anodic Fluorodesulfurization in Organic Synthesis : Anodic fluorodesulfurization of compounds like 1,3-dioxolan-2-one in ionic liquids has been explored. This process leads to the exclusive production of monofluorinated products in moderate to good yields, indicating potential applications in synthetic chemistry and materials science (Hasegawa & Fuchigami, 2004).

Liquid Crystal Technology

  • 1,3-Dioxolane Derivatives in Liquid Crystals : The introduction of 1,3-dioxolane as a terminal group in liquid crystals has been shown to significantly increase the positive dielectric anisotropy and birefringence of the crystals. This has potential applications in display technology and other areas where liquid crystals are used (Chen et al., 2015).

Safety and Environmental Assessment

  • Safety Assessment in Food Contact Materials : Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a compound related to 3-fluorooxolan-2-one, has been evaluated for safety as a polymer production aid in the manufacture of fluoropolymers used in food contact materials. The assessment concluded no safety concern for consumers under specific usage conditions (Flavourings, 2014).

properties

IUPAC Name

3-fluorooxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGGLAGTJDEIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464975, DTXSID701306191
Record name 2(3H)-Furanone, fluorodihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorodihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluorodihydrofuran-2(3H)-one

CAS RN

3885-31-2, 872586-51-1
Record name 3-Fluorodihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3885-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, fluorodihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorodihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.